molecular formula C23H21N3OS B2750876 4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-77-6

4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2750876
CAS RN: 863588-77-6
M. Wt: 387.5
InChI Key: LBVWBZFDILUYQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .


Chemical Reactions Analysis

A series of thiazolo[4,5-b]pyridin-2(3H)-one derivatives were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperidine-1-carboxylate has a boiling point of 448.8±35.0 °C and a density of 1.233±0.06 g/cm3 .

Scientific Research Applications

Mechanism of Action

The N-heterocyclic core of compound 19a was directly involved in the binding to the kinase through the key hydrogen bonds interaction . These N-heterocyclic compounds showed potent PI3K inhibitory activity .

Future Directions

Thiazolopyridine derivatives have shown a broad range of interesting biological activities, such as analgesic, antioxidant, anti-inflammatory, anticancer, antifungal, and herbicidal properties . They are well-known as ErbB family of tyrosine kinase (EGFR) inhibitors, G-protein coupled receptors (mGluR 5) antagonists, and as 3′,5′-cyclic adenosine monophosphate phosphodiesterase (PDE) III inhibitors . Due to the importance of these compounds, many methods have been reported for the preparation of thiazolo[4,5-b]pyridine derivatives from different starting materials . This suggests that “4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” and similar compounds may have promising future applications in various fields of research.

properties

IUPAC Name

4-tert-butyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS/c1-23(2,3)17-10-6-15(7-11-17)20(27)25-18-12-8-16(9-13-18)21-26-19-5-4-14-24-22(19)28-21/h4-14H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVWBZFDILUYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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